molecular formula C21H24N2O5 B268968 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

Katalognummer B268968
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: WITKSDGUSUVLFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer. This antibody targets the EphA3 receptor, which is overexpressed in certain types of cancer cells.

Wirkmechanismus

The EphA3 receptor is a member of the Eph receptor tyrosine kinase family, which plays a critical role in cell signaling and regulation. Overexpression of the EphA3 receptor has been observed in a variety of cancer types, including leukemia, lymphoma, and solid tumors. 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide specifically binds to the EphA3 receptor, blocking its downstream signaling pathways and inhibiting cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can induce cancer cell death through apoptosis and autophagy. In vivo studies have shown that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can reduce tumor angiogenesis and increase tumor infiltration by immune cells. These effects suggest that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide may have a broad range of anti-cancer activities.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide is its specificity for the EphA3 receptor, which is overexpressed in certain types of cancer cells. This specificity allows for targeted delivery of the antibody to cancer cells, minimizing off-target effects. However, one limitation of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide is its potential immunogenicity, which may limit its efficacy in some patients. Additionally, the high cost of antibody production and purification may limit the availability of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide for clinical use.

Zukünftige Richtungen

There are several future directions for the research and development of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide. One direction is the optimization of the antibody for clinical use, including the identification of suitable patient populations and the optimization of dosing regimens. Another direction is the development of combination therapies that can enhance the efficacy of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, including chemotherapy, radiation therapy, and other immunotherapies. Finally, the development of new antibodies targeting other members of the Eph receptor tyrosine kinase family may provide additional therapeutic options for the treatment of cancer.

Synthesemethoden

The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide involves the production of monoclonal antibodies using hybridoma technology. Hybridoma cells are created by fusing antibody-producing B cells with myeloma cells, resulting in immortalized cells that can produce large quantities of a specific antibody. The hybridoma cells are then screened for antibodies that specifically bind to the EphA3 receptor. Once a suitable hybridoma cell line is identified, the monoclonal antibody is purified and tested for efficacy and safety.

Wissenschaftliche Forschungsanwendungen

2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been extensively studied in preclinical models of cancer. In vitro studies have demonstrated that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can inhibit the growth and survival of cancer cells that overexpress the EphA3 receptor. In vivo studies have shown that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can reduce tumor growth and metastasis in mouse models of cancer. These studies suggest that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide may have therapeutic potential for the treatment of cancer.

Eigenschaften

Produktname

2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

Molekularformel

C21H24N2O5

Molekulargewicht

384.4 g/mol

IUPAC-Name

2-(2-methoxyphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]propanamide

InChI

InChI=1S/C21H24N2O5/c1-15(28-19-9-4-3-8-18(19)26-2)20(24)22-17-7-5-6-16(14-17)21(25)23-10-12-27-13-11-23/h3-9,14-15H,10-13H2,1-2H3,(H,22,24)

InChI-Schlüssel

WITKSDGUSUVLFN-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3OC

Kanonische SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.